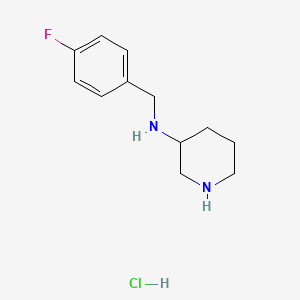

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMMNECPOBTPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-14-6 | |

| Record name | 3-Piperidinamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and piperidine results in the formation of an intermediate compound, which is then further reacted with ammonia or an amine to introduce the amine group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzyl-piperidine derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS: 1261233-78-6)

- Structural Difference : The amine group is attached to the piperidine-4-yl position instead of the 3-yl position.

- Impact : Positional isomerism can alter steric interactions and binding affinity to biological targets. For example, piperidine-4-yl derivatives often exhibit distinct conformational preferences in receptor binding compared to 3-yl analogs .

Benzyl Substituent Modifications

- (2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride Structural Difference: The benzyl group contains two chloro substituents at the 2- and 6-positions instead of a single para-fluoro group.

- (3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS: 1261230-57-2)

Heterocyclic Ring Replacements

- (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride Structural Difference: The benzyl group is replaced with a 6-chloropyridazine ring.

Additional Functional Groups

- (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine hydrochloride (CAS: 355815-47-3)

Structural and Physicochemical Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| (4-Fluoro-benzyl)-piperidin-3-yl-amine HCl | 1264036-22-7 | 258.77 | 4-Fluorobenzyl, Piperidin-3-yl-amine | Hydrochloride |

| N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine HCl | 1261233-78-6 | 258.77 | Piperidin-4-yl-amine | Hydrochloride |

| (2,6-Dichloro-benzyl)-piperidin-3-yl-amine HCl | - | ~328.68 (estimated) | 2,6-Dichlorobenzyl | Hydrochloride |

| (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine HCl | 355815-47-3 | 308.79 | 4-Methoxybenzyl | Hydrochloride |

Key Research Findings and Implications

Fluoro vs. Chloro Substituents : The para-fluoro group in the parent compound offers a balance between lipophilicity and metabolic stability, whereas chloro analogs, though more lipophilic, may face oxidative dehalogenation in vivo .

Heterocyclic Replacements: Pyridazine or pyrimidine substitutions (e.g., ) introduce polar nitrogen atoms, which could optimize solubility for intravenous formulations but limit blood-brain barrier penetration .

Biological Activity

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 256.77 g/mol. It features a piperidine ring substituted with a 4-fluorobenzyl group, which is crucial for its biological activity.

Research indicates that (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride interacts with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with dopamine and serotonin receptors, which are critical in neuropharmacology.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, piperidine derivatives were tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride | S. aureus | 32 |

| (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride | E. coli | 64 |

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Initial studies suggest that it may inhibit PfATP4, a key Na+-ATPase involved in the parasite's ion transport mechanisms . In vivo studies using mouse models have shown that modifications to the compound can enhance its efficacy against malaria while minimizing resistance development.

Case Studies

- Antimalarial Efficacy : A study evaluated the compound's effectiveness in a P. berghei mouse model, demonstrating a reduction in parasitemia by approximately 30% at doses of 40 mg/kg. This indicates potential for further development as an antimalarial agent .

- Neuropharmacological Effects : The interaction of the compound with neurotransmitter receptors has been investigated using in vitro assays, showing promising results in modulating dopamine receptor activity, which could lead to applications in treating neurological disorders.

Q & A

Q. What experimental controls are critical when studying this compound’s cytotoxicity in cancer cell lines?

- Answer : Include vehicle controls (DMSO ≤0.1%), staurosporine (apoptosis positive control), and Z’-factor validation for assay robustness. Use MTT/WST-1 assays with triplicate technical replicates. Confirm target engagement via siRNA knockdown of putative targets .

Methodological Notes

- Spectral Contradictions : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH and CH groups .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks predict shelf-life. Use Arrhenius plots for extrapolation .

- Data Reproducibility : Report reaction conditions in detail (e.g., degassing methods, catalyst lot numbers) per MIAMI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.